Aqueous Solubility: Dihydrochloride vs. Free Base
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride exhibits enhanced aqueous solubility relative to its free base form (CAS 294889-15-9). This qualitative improvement is attributed to the presence of two hydrochloride counterions, which increase the compound's polarity and facilitate solvation in aqueous buffers . While precise quantitative solubility values (e.g., mg/mL in water or PBS) are not reported in accessible public datasheets, the salt form is consistently described by multiple vendors as providing superior solubility, making it more suitable for biological assays and pharmaceutical formulations . The free base, in contrast, may exhibit limited aqueous solubility, potentially leading to precipitation or inconsistent dosing in in vitro experiments.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Qualitative enhancement due to dihydrochloride salt form |
| Comparator Or Baseline | Free base (3-amino-N-(pyridin-3-yl)propanamide, CAS 294889-15-9) |
| Quantified Difference | Not quantified in available sources; described as 'enhanced solubility' |
| Conditions | Based on vendor descriptions and class properties of hydrochloride salts |
Why This Matters
Enhanced aqueous solubility ensures consistent dissolution and dosing in biological assays, reducing variability and improving reproducibility in cell-based or biochemical experiments.
